Cas no 53764-62-8 (Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl-)
![Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- structure](https://es.kuujia.com/scimg/cas/53764-62-8x500.png)
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl-
- P-DECYLOXYBENZYLIDENE P-TOLUIDINE
- N-{(E)-[4-(decyloxy)phenyl]methylidene}-4-methylaniline
- MFCD00043701
- 124454-61-1
- 1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine
- SCHEMBL12416654
- FT-0675985
- SCHEMBL3619920
- JVFSSZJROUJXJD-LKUDQCMESA-N
- (E)-N-(4-(Decyloxy)benzylidene)-4-methylaniline
- 53764-62-8
- AKOS025116679
- N-((E)-[4-(Decyloxy)phenyl]methylidene)-4-methylaniline
- N-((E)-[4-(Decyloxy)phenyl]methylidene)-4-methylaniline #
- N-(4-decyloxybenzylidene)-p-toluidine
- DTXSID20276386
-
- Renchi: InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3/b25-20+
- Clave inchi: JVFSSZJROUJXJD-LKUDQCMESA-N
- Sonrisas: CCCCCCCCCCOc1ccc(cc1)/C=N/c2ccc(cc2)C
Atributos calculados
- Calidad precisa: 351.25600
- Masa isotópica única: 351.256
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 12
- Complejidad: 351
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 21.6A^2
- Xlogp3: 8.1
Propiedades experimentales
- Denso: 0.9±0.1 g/cm3
- Punto de fusión: -7 - -6℃
- Punto de ebullición: 482.5±38.0 °C at 760 mmHg
- Punto de inflamación: 196.8±19.3 °C
- índice de refracción: 1.515
- PSA: 21.59000
- Logp: 7.26510
- Presión de vapor: 0.0±1.2 mmHg at 25°C
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG17993-2g |
P-DECYLOXYBENZYLIDENE P-TOLUIDINE |
53764-62-8 | 2g |
$118.00 | 2024-04-19 | ||
1PlusChem | 1P00D9GP-2g |
P-DECYLOXYBENZYLIDENE P-TOLUIDINE |
53764-62-8 | 2g |
$127.00 | 2024-04-30 |
Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl- Literatura relevante
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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